Pyrido[3,4-d]pyridazine-1,4-dione
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Overview
Description
Pyrido[3,4-d]pyridazine-1,4-dione is a heterocyclic compound that contains nitrogen atoms in its structure. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-d]pyridazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulphide . Another approach includes the use of diazonium salts and subsequent cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,4-d]pyridazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Pyrido[3,4-d]pyridazine-1,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyrido[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrido[3,4-d]pyridazine-1,4-dione include other pyridazine derivatives such as pyridazinone and pyrazolo[3,4-d]pyridazine .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential pharmacological applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
91533-16-3 |
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Molecular Formula |
C7H3N3O2 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
pyrido[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C7H3N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H |
InChI Key |
FUXXTZPKPKWXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N=NC2=O |
Origin of Product |
United States |
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